5-Iodo-4-isopropyl-6-(pyrrolidin-1-yl)pyrimidine
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Overview
Description
5-Iodo-4-isopropyl-6-(pyrrolidin-1-yl)pyrimidine is a pyrimidine derivative with a molecular formula of C11H16IN3 and a molecular weight of 317.17 g/mol This compound is notable for its unique chemical structure, which includes an iodine atom, an isopropyl group, and a pyrrolidine ring attached to a pyrimidine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Iodo-4-isopropyl-6-(pyrrolidin-1-yl)pyrimidine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available pyrimidine derivatives.
Isopropylation: The isopropyl group is introduced via Friedel-Crafts alkylation, using isopropyl chloride and a Lewis acid catalyst such as aluminum chloride.
Pyrrolidine Substitution: The pyrrolidine ring is attached through nucleophilic substitution, where pyrrolidine reacts with the halogenated pyrimidine intermediate under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of robust purification techniques such as crystallization and chromatography to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
5-Iodo-4-isopropyl-6-(pyrrolidin-1-yl)pyrimidine can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to modify its functional groups, potentially altering its biological activity.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or thiourea in polar solvents (e.g., DMF) at elevated temperatures.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide in acidic or basic media.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amino-pyrimidine derivative, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
5-Iodo-4-isopropyl-6-(pyrrolidin-1-yl)pyrimidine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive molecule in drug discovery, particularly for its interactions with biological targets.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-Iodo-4-isopropyl-6-(pyrrolidin-1-yl)pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring and iodine atom may play crucial roles in binding to these targets, influencing the compound’s biological activity. Pathways involved could include inhibition of specific enzymes or modulation of receptor activity, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
4-Isopropyl-6-(pyrrolidin-1-yl)pyrimidine: Lacks the iodine atom, which may result in different reactivity and biological activity.
5-Bromo-4-isopropyl-6-(pyrrolidin-1-yl)pyrimidine: Similar structure but with a bromine atom instead of iodine, potentially altering its chemical properties and interactions.
5-Iodo-4-methyl-6-(pyrrolidin-1-yl)pyrimidine: Similar but with a methyl group instead of an isopropyl group, affecting its steric and electronic properties.
Uniqueness
The presence of the iodine atom in 5-Iodo-4-isopropyl-6-(pyrrolidin-1-yl)pyrimidine imparts unique reactivity, making it a valuable intermediate in organic synthesis. Its combination of functional groups also allows for diverse chemical modifications, enhancing its utility in various research applications.
Properties
Molecular Formula |
C11H16IN3 |
---|---|
Molecular Weight |
317.17 g/mol |
IUPAC Name |
5-iodo-4-propan-2-yl-6-pyrrolidin-1-ylpyrimidine |
InChI |
InChI=1S/C11H16IN3/c1-8(2)10-9(12)11(14-7-13-10)15-5-3-4-6-15/h7-8H,3-6H2,1-2H3 |
InChI Key |
DRBZJWZOXSHBNE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=C(C(=NC=N1)N2CCCC2)I |
Origin of Product |
United States |
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